Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate
Overview
Description
“Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate” is a chemical compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . This compound is a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, involves several steps including adding ethanol and hydrazine hydrate, adding chlorobenzene and trifluoroacetic anhydride, and adding palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H12N4O2 . The InChI code for this compound is 1S/C8H12N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h9H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.21 , a boiling point of 389.2°C at 760 mmHg , and a physical form of a white or colorless to yellow solid or liquid . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Scientific Research Applications
Synthesis and Antibacterial Applications
Synthesis and Antibacterial Activity of Pyrazoline and Pyrazole Derivatives Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate serves as a precursor in synthesizing various pyrazoline and pyrazole derivatives. These compounds, including Ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate and others, have been tested for antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungus, with some showing notable performance (Hassan, 2013).
Synthesis and Antihypertensive Applications
Synthesis of Novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine Derivatives this compound is utilized in the synthesis of substituted 2H-pyrano[3,2-e][1,2,4]triazolo[4,3-a]pyridines. These derivatives are prepared from ethyl-5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate and are expected to exhibit antihypertensive activity (Kumar & Mashelkar, 2008).
Synthesis and Tuberculostatic Applications
Synthesis and Tuberculostatic Activity of Azolopyrimidines Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a structural analog of this compound, and its derivatives have been synthesized and evaluated for their tuberculostatic activity. The structure-activity relations of these compounds highlight their potential as antituberculous agents (Titova et al., 2019).
Synthesis and Anticancer Applications
Synthesis and Anticancer Studies of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives The synthesis of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine derivatives and their promising anticancer properties are notable. Particularly, the compound RB7 displayed remarkable anticancer activity against human colon cancer cell lines, inducing cell death through the mitochondrial apoptotic pathway (Raveesha et al., 2020).
Safety and Hazards
The safety information for “Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate” includes hazard statements H302-H315-H319-H335, indicating that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
The future directions for “Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate” could involve further synthetic application of the compound for medicinally oriented synthesis . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are used as building blocks in medicinal chemistry . These compounds have the potential to provide potent ligands for numerous receptors .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINTLJABVYOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592059 | |
Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-68-8 | |
Record name | Ethyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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